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Executive Summary
SGC-CBP30 is a potent and selective chemical probe that acts as an inhibitor of the

bromodomains of the CREB-binding protein (CBP) and p300.[1][2][3] These two proteins are

highly homologous transcriptional co-activators crucial to a multitude of cellular processes,

including cell proliferation, differentiation, and inflammation.[4][5] By competitively binding to

the acetyl-lysine binding pocket of the CBP/p300 bromodomain, SGC-CBP30 displaces these

proteins from chromatin, leading to a highly specific modulation of gene expression. This guide

provides an in-depth overview of the mechanism of action of SGC-CBP30, its quantitative

biochemical and cellular activities, detailed experimental protocols for its characterization, and

its impact on gene transcription.

Introduction to SGC-CBP30 and its Targets:
CBP/p300
The E1A binding protein p300 (EP300) and the CREB-binding protein (CREBBP or CBP) are

histone acetyltransferases (HATs) that play a pivotal role as transcriptional co-activators.[5][6]

They do not bind DNA directly but are recruited to gene promoters and enhancers by

interacting with a vast array of transcription factors.[1][6] Once recruited, they facilitate gene

expression through two primary mechanisms:
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Chromatin Remodeling: Their intrinsic HAT activity leads to the acetylation of lysine residues

on histone tails, which neutralizes their positive charge and relaxes the chromatin structure,

making the DNA more accessible to the transcriptional machinery.[6]

Scaffolding: They act as a scaffold, recruiting and stabilizing the assembly of the basal

transcription machinery, including RNA polymerase II, at the promoter.[6]

The bromodomain of CBP and p300 is a protein module that recognizes and binds to

acetylated lysine residues, a key mechanism for tethering the CBP/p300 complex to acetylated

chromatin and facilitating its co-activator function.[4] Dysregulation of CBP/p300 activity is

implicated in various diseases, including cancer and inflammatory disorders, making their

bromodomains attractive therapeutic targets.[4][5]

Mechanism of Action of SGC-CBP30
SGC-CBP30 is a small molecule inhibitor that selectively targets the bromodomains of CBP

and p300.[1][2] It functions as an acetyl-lysine mimetic, competitively binding to the

bromodomain pocket and preventing its interaction with acetylated histones and other

acetylated proteins.[7] This displacement from chromatin leads to a downstream modulation of

the expression of a specific subset of genes regulated by CBP/p300. Transcriptional profiling

studies have shown that the effect of SGC-CBP30 on gene expression is more restricted

compared to pan-BET bromodomain inhibitors like JQ1, suggesting a more targeted

therapeutic window with potentially fewer side effects.[8]

Quantitative Data Summary
The following tables summarize the key quantitative data for SGC-CBP30 from various

biochemical and cellular assays.

Table 1: Biochemical Activity of SGC-CBP30
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Target Assay Type Kd (nM) IC50 (nM) Reference(s)

CBP

Isothermal

Titration

Calorimetry (ITC)

21 [7]

p300

Isothermal

Titration

Calorimetry (ITC)

32 [7]

CBP Cell-free assay 21 - 69 [5]

p300 Cell-free assay 38 [3][5]

BRD4(1)

Isothermal

Titration

Calorimetry (ITC)

885 [7]

BRD4(2)

Isothermal

Titration

Calorimetry (ITC)

>20,000 [9]

Table 2: Cellular Activity of SGC-CBP30

Cell Line Assay Type Endpoint EC50 (µM) IC50 (µM)
Reference(s
)

HEK293 NanoBRET

Inhibition of

CBP-Histone

H3.3 binding

0.28 [4]

AMO1
Quantigene

plex assay

Reduction in

MYC

expression

2.7 [2]

RKO

Luciferase

reporter

assay

Inhibition of

doxorubicin-

stimulated

p53 activity

1.5 [2]
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Signaling Pathways and Experimental Workflows
CBP/p300 Transcriptional Activation Pathway
The following diagram illustrates the general mechanism of CBP/p300-mediated transcriptional

activation and the inhibitory action of SGC-CBP30.
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CBP/p300 transcriptional activation and SGC-CBP30 inhibition.

Experimental Workflow: Chromatin Immunoprecipitation
followed by Sequencing (ChIP-seq)
This workflow outlines the key steps in a ChIP-seq experiment to identify the genomic regions

where CBP/p300 binding is affected by SGC-CBP30 treatment.
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Start: Cells treated with
DMSO (control) or SGC-CBP30
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5. Elute protein-DNA complexes
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7. Purify DNA

8. Prepare sequencing library
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End: Genome-wide CBP/p300
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ChIP-seq workflow for studying SGC-CBP30 effects.
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Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is adapted for studying the effect of SGC-CBP30 on CBP/p300 chromatin

occupancy.

Materials:

Cells of interest

SGC-CBP30 (and DMSO as vehicle control)

Formaldehyde (37%)

Glycine

PBS (ice-cold)

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Chromatin shearing buffer

Anti-CBP or anti-p300 antibody (ChIP-grade)

Control IgG antibody

Protein A/G magnetic beads

Wash buffers (low salt, high salt, LiCl)

Elution buffer

Proteinase K

RNase A

DNA purification kit

Procedure:
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Cell Treatment: Culture cells to ~80-90% confluency. Treat with the desired concentration of

SGC-CBP30 or DMSO for the specified time.

Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes

at room temperature with gentle shaking. Quench the reaction by adding glycine to a final

concentration of 125 mM and incubate for 5 minutes.

Cell Harvesting and Lysis: Wash cells twice with ice-cold PBS. Scrape cells and pellet by

centrifugation. Resuspend the cell pellet in lysis buffer and incubate on ice.

Chromatin Shearing: Sonicate the lysate to shear chromatin to an average fragment size of

200-500 bp. Centrifuge to pellet cell debris.

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-

cleared chromatin with anti-CBP, anti-p300, or control IgG antibody overnight at 4°C with

rotation.

Immune Complex Capture: Add protein A/G magnetic beads and incubate for 2-4 hours at

4°C to capture the antibody-protein-DNA complexes.

Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl

wash buffer, and TE buffer to remove non-specifically bound material.

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-

links by incubating at 65°C overnight.

DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein,

respectively. Purify the DNA using a DNA purification kit. The purified DNA is ready for

analysis by qPCR or for library preparation for ChIP-seq.

NanoBRET™ Target Engagement Assay Protocol
This protocol is for quantifying the intracellular binding of SGC-CBP30 to the CBP

bromodomain.

Materials:

HEK293 cells
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Expression vectors for NanoLuc®-CBP bromodomain fusion protein and HaloTag®-Histone

H3.3

Transfection reagent

Opti-MEM® I Reduced Serum Medium

NanoBRET™ Nano-Glo® Substrate

NanoBRET™ 618 Ligand

SGC-CBP30

White, 96-well assay plates

Procedure:

Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-CBP bromodomain and

HaloTag®-Histone H3.3 expression vectors.

Cell Plating: After 24 hours, harvest the transfected cells and plate them in a white 96-well

plate.

Compound Treatment: Prepare serial dilutions of SGC-CBP30. Add the diluted compound to

the cells and incubate.

Ligand and Substrate Addition: Add the NanoBRET™ 618 Ligand (the energy acceptor) to

the cells. Immediately before reading, add the NanoBRET™ Nano-Glo® Substrate (the

luciferase substrate).

Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm)

using a plate reader equipped for BRET measurements.

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET

ratio against the concentration of SGC-CBP30 to determine the EC50 value.
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Fluorescence Recovery After Photobleaching (FRAP)
Protocol
This protocol can be used to assess the effect of SGC-CBP30 on the mobility of CBP or p300

within the nucleus.

Materials:

Cells expressing a fluorescently tagged (e.g., GFP) CBP or p300

Glass-bottom imaging dishes

Confocal microscope with FRAP capabilities

SGC-CBP30

Procedure:

Cell Preparation: Plate cells expressing GFP-CBP or GFP-p300 on glass-bottom dishes.

Compound Treatment: Treat the cells with SGC-CBP30 or DMSO for the desired time.

Image Acquisition (Pre-bleach): Acquire a few images of the nucleus at low laser power to

establish the baseline fluorescence intensity.

Photobleaching: Use a high-intensity laser to photobleach a defined region of interest (ROI)

within the nucleus.

Image Acquisition (Post-bleach): Immediately after bleaching, acquire a time-lapse series of

images at low laser power to monitor the recovery of fluorescence in the bleached ROI as

unbleached fluorescent proteins move into the area.

Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Normalize

the recovery data and fit to a curve to determine the mobile fraction and the half-time of

recovery. An acceleration in FRAP recovery, as observed with SGC-CBP30, indicates a

displacement of the protein from a less mobile, chromatin-bound state to a more mobile,

unbound state.
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Impact on Gene Transcription
Treatment of cells with SGC-CBP30 leads to a selective alteration in gene expression. RNA-

sequencing (RNA-seq) analysis has revealed that SGC-CBP30 treatment results in the

downregulation of a specific set of genes, many of which are involved in inflammatory

responses and cell identity.[4][10] For instance, in human T helper cells, SGC-CBP30 strongly

reduces the secretion of the pro-inflammatory cytokine IL-17A.[8] In multiple myeloma cells,

SGC-CBP30 has been shown to downregulate the expression of the transcription factor IRF4

and the oncogene MYC.[4] These findings highlight the critical role of the CBP/p300

bromodomain in maintaining the expression of key genes involved in disease pathogenesis

and underscore the therapeutic potential of selective inhibitors like SGC-CBP30.

Conclusion
SGC-CBP30 is an invaluable tool for elucidating the role of the CBP/p300 bromodomain in

gene transcription. Its high potency and selectivity allow for the precise dissection of

CBP/p300-dependent transcriptional programs. The data and protocols presented in this guide

provide a comprehensive resource for researchers and drug development professionals

seeking to utilize SGC-CBP30 to investigate the biological functions of CBP/p300 and to

explore the therapeutic potential of targeting their bromodomains in various diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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